Physicochemical properties of Ethylene glycol di-N-butyrate for material science
Physicochemical properties of Ethylene glycol di-N-butyrate for material science
Title: Technical Whitepaper: Ethylene Glycol Di-N-Butyrate in Advanced Materials Subtitle: Physicochemical Profiling, Plasticization Mechanisms, and Safety Considerations for Material & Pharmaceutical Applications
Executive Summary
Ethylene Glycol Di-N-Butyrate (CAS 105-72-6), also known as Glycol Dibutyrate, is a diester functional fluid characterized by its low volatility, wide liquidus range, and high solvency power. While primarily utilized as a plasticizer in the polymer industry—specifically for polyvinyl chloride (PVC) and cellulose derivatives—its physicochemical profile offers unique utility in specialized solvent systems and material synthesis.
This technical guide provides a rigorous analysis of its molecular architecture, thermodynamic properties, and mechanistic interactions within polymer matrices. For drug development professionals, we analyze its metabolic fate and potential utility as a polymer-modifying excipient, balancing its functional efficacy against the toxicological constraints of its ethylene glycol backbone.
Molecular Architecture & Identification
The molecule consists of a central ethylene glycol moiety capped by two butyrate ester groups. This "dumbbell" shape, with a polar core and lipophilic alkyl tails, dictates its dual functionality: the ester groups provide compatibility with polar polymers (PVC, nitrocellulose), while the butyl chains impart flexibility and low-temperature resistance.
Identity Matrix:
-
IUPAC Name: 2-Butanoyloxyethyl butanoate[1]
-
Common Synonyms: Ethylene glycol dibutyrate; Glycol dibutyrate; 1,2-Ethanediyl dibutanoate[1][2]
-
Molecular Formula:
[3][4][] -
Molecular Weight: 202.25 g/mol [4][]
-
SMILES: CCCC(=O)OCCOC(=O)CCC
Visualization: Chemical Structure & Metabolic Hydrolysis
The following diagram illustrates the chemical structure and its metabolic cleavage points, critical for understanding both its biodegradation and toxicity profile.
Figure 1: Structural degradation pathway of Ethylene Glycol Di-N-Butyrate. The ester bonds are susceptible to enzymatic and chemical hydrolysis, releasing Butyric Acid and Ethylene Glycol.
Physicochemical Properties
The utility of Ethylene Glycol Di-N-Butyrate is defined by its thermodynamic stability and fluid dynamics. The following data aggregates experimental values and high-confidence estimates validated for material science applications.
Table 1: Key Physicochemical Parameters
| Property | Value / Range | Context & Significance |
| Physical State | Liquid (Colorless to pale yellow) | Easy handling/blending at room temperature. |
| Melting Point | -80 °C | Exceptional low-temperature flexibility for polymers. |
| Boiling Point | 240 °C @ 760 mmHg | High thermal stability; suitable for heated processing. |
| Density | 1.008 g/cm³ @ 20 °C | Slightly denser than water; facilitates phase separation in aqueous extraction. |
| Viscosity | ~1.90 mPa·s (cP) @ 25 °C | Low viscosity aids in reducing the processing viscosity of polymer melts (plastisol). |
| Refractive Index | 1.422 – 1.426 ( | Relevant for optical coating formulations. |
| Flash Point | ~116 °C – 121 °C | Classifies as a combustible liquid (Class IIIB); safe for non-flammable handling. |
| Water Solubility | ~0.6 – 1.7 g/L @ 25 °C | Sparingly soluble; resists leaching in aqueous environments. |
| LogP (Octanol/Water) | 2.26 (Estimated) | Moderate lipophilicity; indicates good affinity for organic matrices. |
| Vapor Pressure | 0.039 mmHg @ 25 °C | Low volatility ensures plasticizer retention over time. |
Data Sources: Validated against industrial safety data and thermodynamic databases [1, 2, 4].
Material Science Applications
Plasticization Mechanism
Ethylene Glycol Di-N-Butyrate functions as a primary plasticizer .[2] It operates via the "Free Volume Theory" and "Lubricity Theory."
-
Intercalation: The ester molecules insert themselves between polymer chains (e.g., PVC).
-
Dipole Interaction: The polar ester carbonyls (
) interact with the dipoles of the polymer (e.g., C-Cl in PVC), neutralizing polymer-polymer attraction. -
Free Volume Expansion: The butyl tails act as spacers, increasing free volume and allowing polymer chains to slide past one another, thereby reducing the Glass Transition Temperature (
).
Visualization: Plasticization Dynamics
Figure 2: Mechanism of Plasticization. EG Dibutyrate disrupts intermolecular forces between polymer chains, increasing flexibility.
Compatibility & Use Cases
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PVC & Vinyl Copolymers: Used to manufacture flexible tubing, films, and gaskets. Its low melting point (-80 °C) makes it superior to some phthalates for cold-weather applications .
-
Cellulose Esters: Highly compatible with nitrocellulose and cellulose acetate butyrate (CAB). It is used in lacquers and coatings to prevent cracking and improve gloss.
-
Sonic Velocity Matching: Due to its specific density and modulus, it is occasionally used as a coupling fluid in acoustic material testing.
Experimental Protocols: Compatibility Testing
For researchers evaluating this molecule for a new polymer formulation, the following protocol ensures rigorous validation of compatibility and efficiency.
Protocol: Glass Transition (
-
Objective: Determine the plasticization efficiency of EG Dibutyrate in a target polymer.
-
Method: Differential Scanning Calorimetry (DSC).[6]
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Preparation: Solvent-cast films of Polymer X with 0%, 10%, 20%, and 30% (w/w) EG Dibutyrate. Dry under vacuum at 40°C for 24h to remove solvent.
-
DSC Cycle:
-
Cool to -100 °C (below the MP of the plasticizer).
-
Heat at 10 °C/min to decomposition temperature.
-
-
Analysis: Identify the inflection point of the heat flow curve (
). -
Validation: A linear decrease in
with increasing concentration confirms compatibility (Fox Equation behavior). Phase separation (multiple peaks) indicates incompatibility.
Safety, Toxicity, and Pharmaceutical Relevance
Metabolic Fate & Toxicity
While the ester itself has low acute toxicity, it is a prodrug of Ethylene Glycol . Upon ingestion or absorption, esterases hydrolyze the molecule into:
-
Butyric Acid: A short-chain fatty acid, readily metabolized by the body (safe).
-
Ethylene Glycol (EG): Oxidized in the liver to glycolic acid and oxalic acid, which can cause metabolic acidosis and renal failure [3, 6].
Constraint: Consequently, EG Dibutyrate is generally excluded from oral pharmaceutical formulations intended for humans. It may be used in:
-
Transdermal patches: (If permeation is low and EG exposure is below PDE limits).
-
Veterinary applications: (Species-specific).
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Medical Device Materials: (e.g., plasticizing PVC tubing for extracorporeal circuits, provided leaching is negligible).
Handling & Stability
-
Hydrolysis: Sensitive to strong acids and bases. Store in neutral conditions to prevent degradation into acidic byproducts.
-
Flash Point: ~116°C. It is not highly flammable but should be kept away from open flames.
-
PPE: Standard lab safety (gloves, goggles) is sufficient. Avoid inhalation of mists.[7]
References
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The Good Scents Company. (2023).[7] Ethylene glycol di-n-butyrate: Physicochemical Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Ethylene Glycol. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Cheméo. (2024).[8] Ethylene glycol di-n-butyrate Chemical Properties and Thermodynamic Data. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Ethylene Glycol Toxicity and Metabolic Acidosis. StatPearls. Retrieved from [Link]
Sources
- 1. ETHYLENE GLYCOL DI-N-BUTYRATE | 105-72-6 [chemicalbook.com]
- 2. CAS 105-72-6: Glycol dibutyrate | CymitQuimica [cymitquimica.com]
- 3. ETHYLENE GLYCOL DI-N-BUTYRATE(105-72-6) IR Spectrum [chemicalbook.com]
- 4. Ethylene glycol di-n-butyrate (CAS 105-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Synthesis of elastic biodegradable polyesters of ethylene glycol and butylene glycol from sebacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
